5-(tert-Butyl)-2-morpholinobenzo[d]oxazole
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Overview
Description
5-(tert-Butyl)-2-morpholinobenzo[d]oxazole is a heterocyclic compound that features a five-membered oxazole ring fused with a benzene ring, along with a morpholine substituent and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with tert-butyl isocyanate to form an intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired oxazole derivative . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-2-morpholinobenzo[d]oxazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced oxazole rings .
Scientific Research Applications
5-(tert-Butyl)-2-morpholinobenzo[d]oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Morpholinobenzo[d]oxazole: Lacks the tert-butyl group, which may affect its stability and reactivity.
5-Methyl-2-morpholinobenzo[d]oxazole: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.
5-(tert-Butyl)-2-piperidinobenzo[d]oxazole: Features a piperidine ring instead of a morpholine ring, which can influence its biological activity.
Uniqueness
5-(tert-Butyl)-2-morpholinobenzo[d]oxazole is unique due to the presence of both the tert-butyl group and the morpholine ring, which confer specific steric and electronic properties. These features can enhance its stability, reactivity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
5-tert-butyl-2-morpholin-4-yl-1,3-benzoxazole |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)11-4-5-13-12(10-11)16-14(19-13)17-6-8-18-9-7-17/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
MNRWJMPTUJBHRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCOCC3 |
Origin of Product |
United States |
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